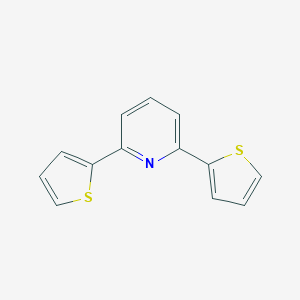

![molecular formula C13H8BrClN2 B186822 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 96464-10-7](/img/structure/B186822.png)

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Descripción general

Descripción

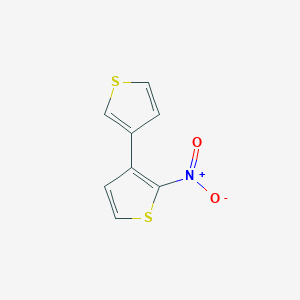

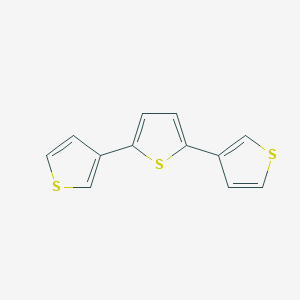

“2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9BrN2 . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides .Molecular Structure Analysis

The molecular structure of “this compound” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are important structural motifs found in numerous bioactive molecules. They can be synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 273.13 g/mol . Some cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .Aplicaciones Científicas De Investigación

Synthesis of Imidazo[1,2-a]pyridine Derivatives : The synthesis of 3-alkenylimidazo[1,2-a]pyridines was achieved by direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, including derivatives with a chloro substituent in the 6-position (Koubachi et al., 2008).

Cyclization Reactions : Dihalocarbenes reacted with 2-(benzylideneamino)pyridines to yield various chloroimidazo[1,2-a]pyridines via intramolecular cyclization (Khlebnikov et al., 1991).

Imaging Agents for Alzheimer’s Disease : Novel phenyl-imidazo[1,2-a]pyridines, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, were developed as imaging agents for β-amyloid in Alzheimer’s disease. These compounds showed promise for both PET and SPECT imaging of β-amyloid plaques in the living brain (Yousefi et al., 2012).

Synthesis of Chloroimidazo[4,5‐c]pyridines : A new route was developed for synthesizing various chloroimidazo[4,5-c]pyridines, which are important intermediates in the synthesis of nucleosides and other heterocyclic compounds (Rousseau & Robins, 1965).

Corrosion Inhibition Properties : Computational studies on 2-phenylimidazole[1,2α]pyridine and derivatives, including 2-(4-bromophenyl) imidazole[1,2α] pyridine, demonstrated their potential as corrosion inhibitors. These compounds were predicted to be effective due to their electronic properties (Sundari et al., 2018).

Coordination Polymers : The compound 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid was used to construct zero-dimensional complexes and one-dimensional coordination polymers, which exhibited varied dimensionality and properties based on the types of organic solvents used (Yin et al., 2021).

Phosphorescent Organic Materials : Novel imidazo[1,2-a]pyridine derivatives were synthesized, demonstrating different phosphorescent colors and quantum yields, as well as reversible phosphorescent color switching in response to acid-base vapor stimuli. This research opens new possibilities for developing dynamic functional materials (Li & Yong, 2019).

Safety and Hazards

Direcciones Futuras

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The ecological impact of the methods and mechanistic aspects are also important considerations for future research .

Mecanismo De Acción

Target of Action

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine primarily targets specific receptors or enzymes within the cell. These targets are often proteins involved in critical cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact target can vary depending on the specific application of the compound, but it is commonly used in medicinal chemistry for its potential therapeutic effects .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target protein. This interaction can result in conformational changes in the protein structure, altering its activity. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of the biochemical reaction it catalyzes .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, this compound can induce changes in cellular behavior, such as inhibiting cancer cell growth or reducing inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are located. Metabolism occurs primarily in the liver, where the compound is broken down into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .

Result of Action

At the molecular level, the action of this compound results in the modulation of target protein activity, leading to downstream effects on cellular processes. For instance, inhibition of a key enzyme in a signaling pathway can result in reduced cell proliferation or increased apoptosis. At the cellular level, these molecular changes can lead to therapeutic outcomes such as tumor regression or decreased inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound may be more stable and effective at physiological pH but less stable in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

By understanding these aspects of this compound, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.

: Functionalization of imidazo[1,2-a]pyridines : Synthesis of imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridine based deep-blue emitter : Synthesis, antileishmanial, antimalarial evaluation and molecular : Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces : Selection of boron reagents for Suzuki–Miyaura coupling

Propiedades

IUPAC Name |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHYFIXKCKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327962 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96464-10-7 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

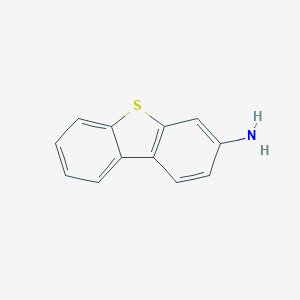

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)